

# P-gp inhibitor 16 CAS number and molecular weight

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## Compound of Interest

Compound Name: *P-gp inhibitor 16*

Cat. No.: *B12370722*

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## In-Depth Technical Guide to P-gp Inhibitor 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **P-gp Inhibitor 16**, a compound identified for its potential in overcoming multidrug resistance in cancer cells. This document summarizes its physicochemical properties, details relevant experimental protocols, and explores its impact on cellular signaling pathways.

## Core Compound Data

**P-gp Inhibitor 16**, also referred to as compound 14 in some literature, is a potent inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance. Its primary role is to enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.

Property	Value
Molecular Weight	589.68 g/mol
Molecular Formula	C35H35N5O4
CAS Number	Not publicly available

## Mechanism of Action and Biological Activity

**P-gp Inhibitor 16** functions by directly interacting with P-glycoprotein, thereby blocking its substrate binding and/or ATP hydrolysis, which is essential for the efflux of xenobiotics. By inhibiting P-gp, this compound effectively increases the intracellular concentration of co-administered anticancer drugs, such as Doxorubicin, leading to enhanced apoptosis and cytotoxic effects in resistant cancer cells.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for evaluating the efficacy and mechanism of P-gp inhibitors like **P-gp Inhibitor 16** are crucial for reproducible research. Below are standard experimental protocols commonly employed in the study of P-gp inhibition.

### In Vitro P-gp Inhibition Assays

#### 1. Rhodamine 123 Accumulation Assay:

This assay is widely used to screen for P-gp inhibitors. P-gp-overexpressing cells (e.g., MCF7/ADR) are incubated with the fluorescent P-gp substrate Rhodamine 123 in the presence and absence of the test inhibitor. A potent inhibitor will block the efflux of Rhodamine 123, leading to its accumulation within the cells, which can be quantified by flow cytometry or fluorescence microscopy.

#### 2. Calcein-AM Efflux Assay:

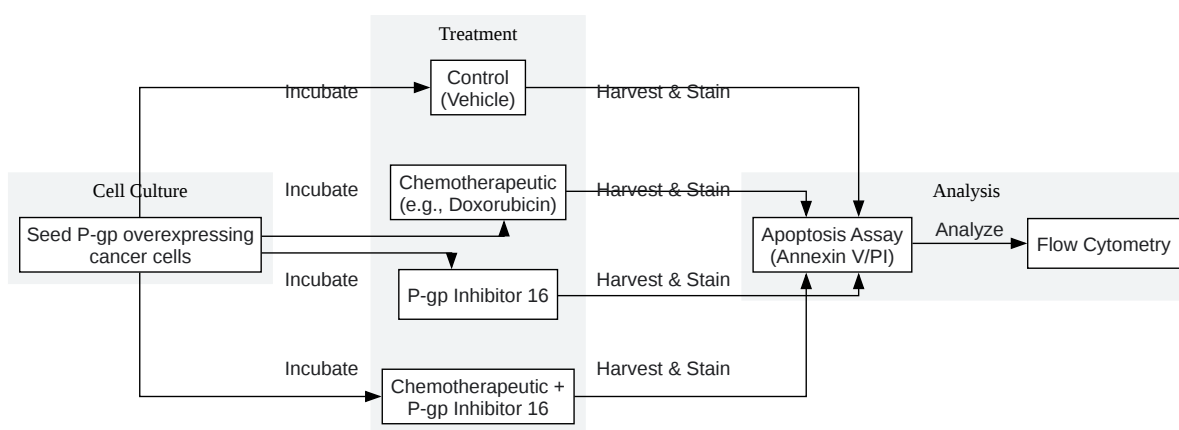
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is hydrolyzed by esterases into the fluorescent, membrane-impermeable calcein. In P-gp-overexpressing cells, Calcein-AM is rapidly extruded, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to a significant increase in intracellular fluorescence, which can be measured to determine the inhibitory potency.

#### 3. Apoptosis Assay via Annexin V Staining:

To assess the ability of a P-gp inhibitor to sensitize cancer cells to chemotherapeutic agents, an apoptosis assay is performed. Cancer cells are treated with a chemotherapeutic drug (e.g., Doxorubicin) alone or in combination with the P-gp inhibitor. Apoptosis is then quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. An increase in

the apoptotic cell population in the combination treatment group indicates successful chemosensitization.

## Experimental Workflow for Chemosensitization Study



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Workflow for assessing the chemosensitizing effect of **P-gp Inhibitor 16**.

## Impact on Signaling Pathways

The inhibition of P-glycoprotein can have downstream effects on various cellular signaling pathways, particularly those involved in cell survival and apoptosis. While specific studies on **P-gp Inhibitor 16** are limited, the general mechanisms of P-gp modulation suggest potential impacts on the following pathways:

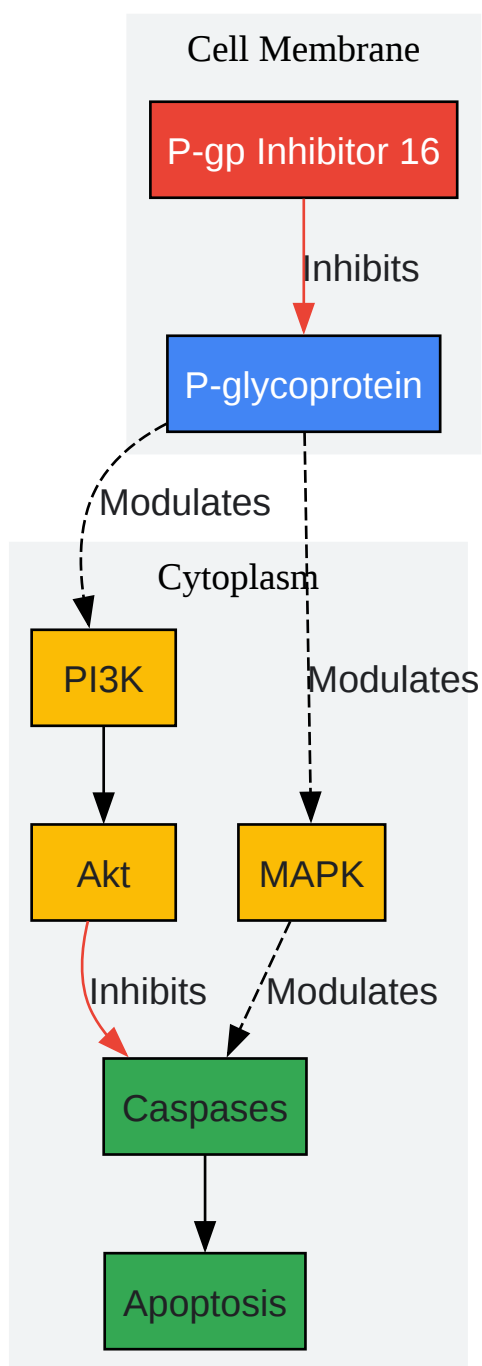
### 1. PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Overexpression of P-gp has been linked to the activation of this pathway, contributing to drug resistance. Inhibition of P-gp may lead to the downregulation of Akt phosphorylation, thereby promoting apoptosis in cancer cells.

## 2. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell growth and differentiation. Some studies suggest a correlation between P-gp expression and the activation of certain MAPK pathway components. By inhibiting P-gp, it is plausible that the activity of pro-survival MAPK signaling could be attenuated.

## Putative Signaling Cascade upon P-gp Inhibition



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Hypothesized signaling pathway modulation by **P-gp Inhibitor 16**.

## Conclusion

**P-gp Inhibitor 16** represents a promising molecule for overcoming multidrug resistance in cancer therapy. Its ability to block the P-gp efflux pump and enhance the efficacy of existing chemotherapeutic agents warrants further investigation. The experimental protocols and potential signaling pathway interactions outlined in this guide provide a framework for future research and development in this area. Further studies are needed to elucidate the precise mechanism of action and to establish a comprehensive safety and efficacy profile for this compound.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)